Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate
Description
Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate is a thiazole-based heterocyclic compound featuring a benzo[b]thiophene scaffold substituted with a chlorine atom at the 3-position. This structure combines aromaticity from the benzo[b]thiophene moiety with the reactivity of the thiazole ring, making it a candidate for pharmaceutical and materials science research. The ethyl acetate group enhances solubility in organic solvents, while the chloro substituent may influence electronic properties and binding interactions .
Properties
IUPAC Name |
ethyl 2-[2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-22-12(20)7-9-8-23-16(18-9)19-15(21)14-13(17)10-5-3-4-6-11(10)24-14/h3-6,8H,2,7H2,1H3,(H,18,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWNHBJZZYRXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate typically involves multiple steps, starting with the preparation of 3-chlorobenzo[b]thiophene-2-carboxylic acid. This intermediate is then reacted with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) to form the thiazole ring. The final step involves the esterification of the carboxylic acid group with ethanol to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Structural Analysis and Key Functional Groups
The compound contains three critical moieties:
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3-Chlorobenzo[b]thiophene-2-carboxamide : A heterocyclic aromatic system with a chlorine substituent and carboxamide group.
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Thiazole-4-ylacetate : A five-membered nitrogen-sulfur heterocycle linked to an ethyl acetate group.
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Acetate ester : A hydrolytically labile group that can undergo ester hydrolysis or transesterification.
Thiazole Ring Formation
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Hantzsch Thiazole Synthesis : Condensation of α-haloketones with thioureas or thioamides. For example:
This methodology is widely used to construct the thiazole scaffold .
Ester Hydrolysis
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The ethyl acetate group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:
This is a common step for further derivatization (e.g., amidation, salt formation).
Amide Bond Stability
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The carboxamide linkage is generally stable under mild acidic/basic conditions but may hydrolyze under harsh conditions (e.g., concentrated HCl at reflux) to form carboxylic acids and amines.
Electrophilic Aromatic Substitution
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The benzo[b]thiophene moiety may undergo electrophilic substitution (e.g., nitration, sulfonation) at positions activated by the sulfur atom.
Data Table: Hypothetical Reaction Conditions
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Ester Hydrolysis | NaOH (aq), EtOH, reflux | Carboxylic acid derivative |
| Amide Hydrolysis | 6M HCl, 100 °C, 12 h | 3-Chlorobenzo[b]thiophene-2-carboxylic acid |
| Thiazole Functionalization | Br | |
| , FeBr | ||
| (electrophilic substitution) | Brominated thiazole analog |
Research Gaps and Recommendations
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No direct studies on this compound were identified in the reviewed literature. Further investigations should focus on:
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Catalytic Optimization : Screening ligands and copper sources to enhance S-arylation efficiency.
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Stability Studies : Assessing hydrolytic stability of the ester and amide groups under physiological conditions.
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Scientific Research Applications
Anticancer Activity
Recent studies indicate that thiazole and benzo[b]thiophene derivatives possess significant anticancer properties. For example:
- Compounds similar to ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate have shown effectiveness against various cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HCT-116 (colon) cells. These studies report IC50 values ranging from 3.97 µM to 33.14 µM, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .
Anticonvulsant Properties
Thiazole derivatives have also been linked to anticonvulsant activity. Research has demonstrated that certain thiazole-bearing compounds exhibit significant protective effects in seizure models, outperforming traditional medications such as ethosuximide . The structure-activity relationship (SAR) studies suggest that substitutions on the phenyl ring enhance this activity.
Case Study 1: Anticancer Efficacy
A study conducted on various thiazole-pyridine hybrids found that one specific analogue exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil, with an IC50 value of 0.71 μM . This highlights the potential of compounds like this compound in developing new cancer therapies.
Case Study 2: Anticonvulsant Activity
In another investigation, several thiazole derivatives were synthesized and tested for anticonvulsant properties using the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The results indicated that certain compounds had median effective doses significantly lower than those of established anticonvulsants .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the thiazole ring, aromatic substituents, and functional groups. Key differences in structure, synthesis, and biological activity are highlighted below.
Structural Analogues and Their Properties
Key Observations :
- Substituent Effects : The 3-chloro group on benzo[b]thiophene may induce steric and electronic effects distinct from 4-chlorophenylsulfonyl () or trifluoromethyl groups ().
- Biological Activity : Thiazole derivatives with sulfonamide-pyrrolidine motifs (e.g., compound 35a in ) are often explored for antimicrobial activity, whereas the target’s benzo[b]thiophene could target different pathways.
Physicochemical Properties
- Lipophilicity : The target’s LogP is expected to be higher than analogues with polar groups (e.g., sulfonamide in ) due to its hydrophobic benzo[b]thiophene.
- Molecular Weight: The target (MW = 393.9 g/mol) is heavier than simpler analogs like ethyl 2-(2-aminothiazol-4-yl)acetate (MW = 202.2 g/mol, ), which may impact bioavailability.
Biological Activity
Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacotherapy. This article provides a detailed examination of the biological activity of this compound, supported by data tables, case studies, and research findings.
Molecular Formula and Characteristics
- Molecular Formula : C20H18ClN2O3S
- Molar Mass : 419.94 g/mol
- CAS Number : 313960-53-1
The compound features a complex structure that includes a thiazole ring, a chlorobenzo[b]thiophene moiety, and an acetate group, which are significant for its biological interactions.
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds often correlates with specific structural features. The presence of electron-withdrawing groups (like chlorine) and electron-donating groups can significantly influence the compound's efficacy against various biological targets. Studies have shown that modifications in the thiazole ring can enhance cytotoxicity against cancer cell lines.
Anticancer Activity
Several studies have investigated the anticancer properties of thiazole derivatives. This compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound has potent antiproliferative effects, particularly in A431 and HT29 cell lines, which are commonly used models for skin and colorectal cancer studies.
The proposed mechanism of action for thiazole derivatives involves the inhibition of specific proteins involved in cell cycle regulation and apoptosis. For instance, compounds similar to this compound have been reported to interact with the HSET (KIFC1) protein, leading to the induction of multipolar mitotic spindles in cancer cells, which ultimately results in cell death through aberrant cell division .
Case Study 1: In Vitro Studies on Cytotoxicity
In vitro studies conducted on various thiazole derivatives revealed that modifications at the 4-position of the thiazole ring significantly enhanced cytotoxicity against cancer cells. This compound was tested alongside other analogs, demonstrating superior activity due to its unique structural features .
Case Study 2: SAR Analysis
A comprehensive structure-activity relationship analysis indicated that compounds possessing a thiazole ring with an adjacent carboxamide group exhibited enhanced binding affinity to target proteins involved in cancer progression. The presence of chlorine at the benzo[b]thiophene position was found to be critical for maintaining high levels of activity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 2-(2-(3-chlorobenzo[b]thiophene-2-carboxamido)thiazol-4-yl)acetate?
- Methodology : The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Cyclization of thiourea derivatives with halogenated intermediates (e.g., ethyl 4-bromo-3-oxobutanoate) under reflux in ethanol .
- Amidation : Reaction of 3-chlorobenzo[b]thiophene-2-carboxylic acid with thiazole intermediates using coupling agents (e.g., triethylamine, DMAP) in chloroform .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/petroleum ether) and recrystallization (ethyl acetate/petroleum ether) to achieve >95% purity .
Q. How should researchers characterize this compound’s purity and structural identity?
- Analytical Techniques :
- Spectroscopy : H NMR (confirm substituent integration), C NMR (carbon backbone verification), and FT-IR (amide/thiazole functional groups) .
- Mass Spectrometry : HRMS for molecular ion validation .
- Elemental Analysis : Microanalysis within 0.4% of theoretical C/H/N/S values .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Antimicrobial Screening : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Controls : Compare with reference drugs (e.g., ciprofloxacin for antimicrobials, doxorubicin for anticancer assays) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation?
- Data Collection : Use Mo Kα radiation (λ = 0.71075 Å) with Rigaku RAXIS-RAPID diffractometer; refine structures via SHELXL .
- Key Metrics : Analyze torsion angles (e.g., dihedral angle between thiazole and benzo[b]thiophene rings) to confirm steric effects .
- Hydrogen Bonding : Identify N–H···O interactions in asymmetric units to explain packing stability .
- Validation : Check R-factors (R < 0.05) and thermal displacement parameters (U ≤ 0.1 Å) .
Q. What strategies address contradictions in bioactivity data across studies?
- Comparative SAR Analysis :
- Substituent Effects : Compare with analogs (e.g., 4-fluorophenyl vs. 3-chlorobenzo[b]thiophene derivatives) to identify pharmacophore requirements .
- Bioisosteric Replacement : Test thiazole vs. dihydrothiophene derivatives to assess ring flexibility impact .
- Statistical Validation : Use ANOVA or multivariate regression to correlate substituent electronegativity/steric bulk with activity trends .
Q. How can computational methods optimize this compound’s drug-likeness?
- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level; calculate frontier orbitals (HOMO-LUMO gap) to predict reactivity .
- Molecular Docking : AutoDock Vina to simulate binding to targets (e.g., S. aureus DNA gyrase, EGFR kinase) .
- ADMET Prediction : SwissADME for logP, bioavailability radar, and P-glycoprotein substrate likelihood .
Q. What experimental designs mitigate synthesis challenges (e.g., low yields in amidation)?
- Reaction Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
